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molecular formula C18H14N2O2S2 B1617017 Thiazolo(5,4-d)thiazole, 2,5-bis(2-methoxyphenyl)- CAS No. 63149-09-7

Thiazolo(5,4-d)thiazole, 2,5-bis(2-methoxyphenyl)-

Cat. No. B1617017
M. Wt: 354.4 g/mol
InChI Key: CJCXSDJECXYLPM-UHFFFAOYSA-N
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Patent
US05284812

Procedure details

2,5-bis(2-methoxyphenyl)thiazolo[5,4-d]thiazole was prepared from dithiooxamide and o-methoxybenzaldehyde. o-Methoxybenzaldehyde was purchased from Aldrich Chemical Company, Milwaukee, Wis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]([NH2:6])=[S:5])=[S:3].[CH3:7][O:8][C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH:11]=O>>[CH3:7][O:8][C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[C:11]1[S:3][C:2]2[N:1]=[C:11]([C:10]3[CH:13]=[CH:14][CH:15]=[CH:16][C:9]=3[O:8][CH3:7])[S:5][C:4]=2[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)C(=S)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C=1SC=2N=C(SC2N1)C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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